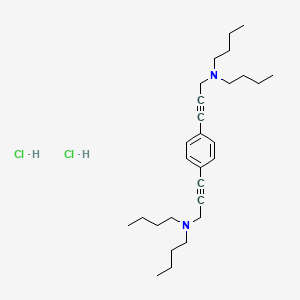
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a member of the propargylamine family and has been studied extensively for its ability to inhibit monoamine oxidase (MAO) activity.
作用機序
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride acts as a reversible inhibitor of MAO activity. MAO is an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride increases the levels of these neurotransmitters in the brain, which can lead to improved mood and cognitive function. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit MAO activity, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in lab experiments is its ability to selectively inhibit MAO activity. This allows researchers to study the effects of increased neurotransmitter levels in a controlled manner. Additionally, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride. One area of interest is the development of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride-based drugs for the treatment of neurological disorders such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride and to explore its potential as an anticancer agent. Finally, there is a need for more studies to investigate the safety and efficacy of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in humans.
合成法
The synthesis of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride involves the reaction between 1,4-dibromobenzene and N,N-dibutyl-2-propyn-1-amine in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride dihydrochloride. The synthesis of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride is a relatively simple process and can be achieved with high yield and purity.
科学的研究の応用
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to inhibit both MAO-A and MAO-B activity, making it a promising candidate for the treatment of various neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-butyl-N-[3-[4-[3-(dibutylamino)prop-1-ynyl]phenyl]prop-2-ynyl]butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2.2ClH/c1-5-9-21-29(22-10-6-2)25-13-15-27-17-19-28(20-18-27)16-14-26-30(23-11-7-3)24-12-8-4;;/h17-20H,5-12,21-26H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSUDQWUCNUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CC1=CC=C(C=C1)C#CCN(CCCC)CCCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-[3-[4-[3-(dibutylamino)prop-1-ynyl]phenyl]prop-2-ynyl]butan-1-amine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)
![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
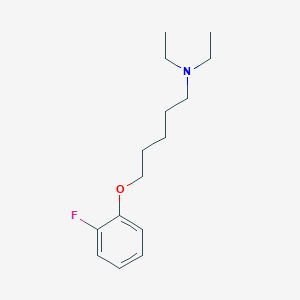
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
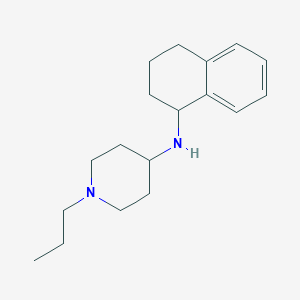
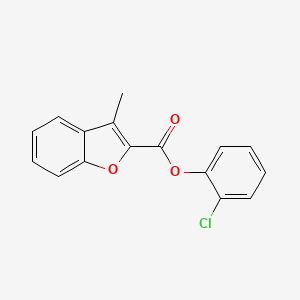
![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
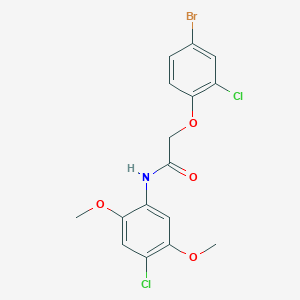
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)
